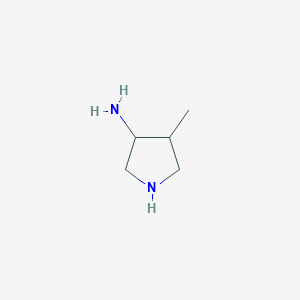
4-Methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-pyrrolidinamine is an organic compound with the molecular formula C5H12N2 It is a derivative of pyrrolidine, featuring a methyl group at the fourth position and an amine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with ammonia or an amine source under controlled conditions. One common method includes the reductive amination of 4-methylpyrrolidinone using ammonia and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 4-Methyl-3-pyrrolidinamine may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3-pyrrolidinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
4-Methyl-3-pyrrolidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-pyrrolidinamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparación Con Compuestos Similares
3-Pyrrolidinamine: Lacks the methyl group at the fourth position.
N-Methyl-3-pyrrolidinamine: Features an additional methyl group on the nitrogen atom.
4-Methylpyrrolidine: Lacks the amine group at the third position.
Uniqueness: 4-Methyl-3-pyrrolidinamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Propiedades
Número CAS |
116729-74-9 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
SLTMFXXAJKCIPQ-UHFFFAOYSA-N |
SMILES |
CC1CNCC1N |
SMILES canónico |
CC1CNCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















